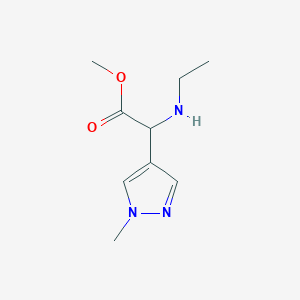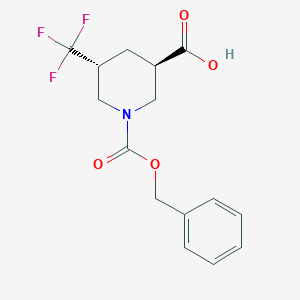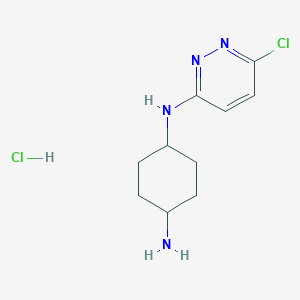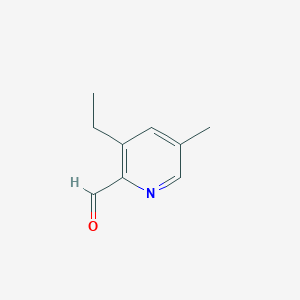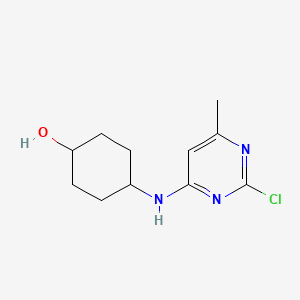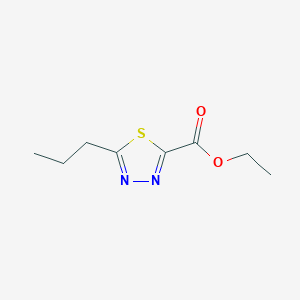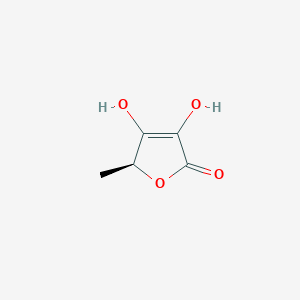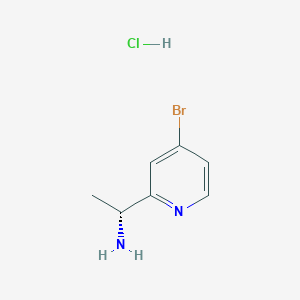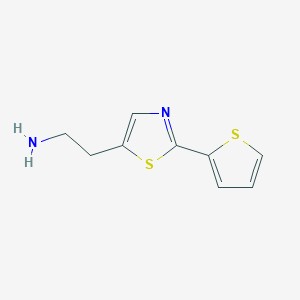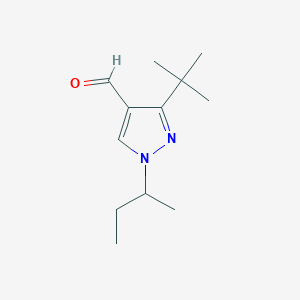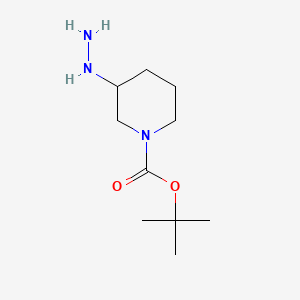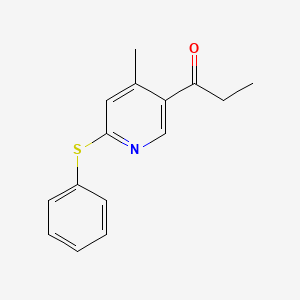
1-(5-(tert-Butylthio)pyridin-2-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butylthio)pyridin-2-yl)indoline is a chemical compound with the molecular formula C17H20N2S and a molecular weight of 284.42 g/mol . This compound is part of the indoline family, which is known for its significant role in various biological and chemical applications. Indoline derivatives are prevalent in natural products and drugs, making them essential in medicinal chemistry .
Preparation Methods
The synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)indoline involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The tert-butylthio group is introduced through a nucleophilic substitution reaction, where a suitable tert-butylthio precursor reacts with the indole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(5-(tert-Butylthio)pyridin-2-yl)indoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indoline ring, enhancing its chemical diversity.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-(tert-Butylthio)pyridin-2-yl)indoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
1-(5-(tert-Butylthio)pyridin-2-yl)indoline can be compared with other indoline derivatives, such as:
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
(1S, 2S)-5’-Chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one: Exhibits potent inhibitory activities against viruses.
The uniqueness of this compound lies in its tert-butylthio group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20N2S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C17H20N2S/c1-17(2,3)20-14-8-9-16(18-12-14)19-11-10-13-6-4-5-7-15(13)19/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
ZXWJPCBRNKREJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


